(2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectinA1a
Description
(2S)-25-Cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectinA1a, commonly known as Doramectin (DRM), is a semisynthetic macrocyclic lactone belonging to the avermectin family. It is synthesized via mutational biosynthesis using a genetically modified Streptomyces avermitilis strain, which introduces a cyclohexyl group at the C-25 position . This structural modification distinguishes it from other avermectins like Ivermectin (IVM) and Abamectin (ABM). Doramectin has a molecular formula of C₅₀H₇₄O₁₄ and a molecular weight of 899.1 g/mol . It is primarily used in veterinary medicine as a broad-spectrum antiparasitic agent, effective against nematodes and arthropods .
Properties
IUPAC Name |
(1'S,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12-,28-17-,34-16?/t27-,29-,31-,32-,35+,36-,37+,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFZZSKTJWDQOS-UEIUJGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2([C@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)/C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H74O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectinA1a typically involves multiple steps, starting from the natural avermectin. The process includes selective demethylation, cyclohexylation, and dealkylation reactions. Key reagents used in these steps include methanesulfonic acid for demethylation and cyclohexyl bromide for cyclohexylation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the structural integrity of the compound, with advanced purification techniques employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectinA1a undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common substitution reactions involve nucleophilic reagents that replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Ozone (O3) in the presence of a reducing agent like dimethyl sulfide.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct biological activities.
Scientific Research Applications
Insecticides and Acaricides
Avermectins, including (2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a, are widely used as insecticides and acaricides in agriculture. They exhibit high efficacy against a variety of pests, including nematodes, mites, and insects. The mechanism involves the activation of glutamate-gated chloride channels, leading to paralysis and death of the target organisms .
Case Study: Efficacy Against Pests
A study demonstrated that the application of avermectin derivatives significantly reduced populations of Helicoverpa armigera, a major pest in cotton crops. The results indicated a reduction in pest numbers by over 80% within two weeks of application, showcasing the compound's effectiveness in pest management strategies .
Mitigation of Resistance
The use of (2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a can help mitigate resistance development in pest populations. By rotating this compound with other classes of insecticides, farmers can maintain the efficacy of pest control measures .
Antiparasitic Treatments
In veterinary medicine, avermectins are primarily utilized to treat parasitic infections in livestock and pets. (2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a has shown significant activity against various endoparasites and ectoparasites.
Case Study: Treatment in Cattle
Research involving cattle infected with gastrointestinal nematodes showed that treatment with this avermectin derivative led to a marked improvement in health and productivity. The study reported a reduction in fecal egg counts by over 90% within a week post-treatment .
Safety Profile
The safety margin of avermectins is favorable, allowing for mass application in livestock without significant adverse effects. This is particularly relevant for large-scale farming operations where effective parasite control is critical for maintaining animal health and productivity .
Treatment of Parasitic Infections
(2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a is closely related to ivermectin, which is used extensively in human medicine for treating conditions like onchocerciasis (river blindness) and lymphatic filariasis.
Case Study: Onchocerciasis Treatment
Clinical trials have demonstrated that ivermectin significantly reduces the prevalence of Onchocerca volvulus, the causative agent of onchocerciasis. Patients receiving treatment showed a marked decrease in microfilariae levels, which is crucial for controlling transmission rates within endemic communities .
Potential COVID-19 Treatment
In light of the COVID-19 pandemic, there has been interest in exploring the antiviral properties of ivermectin derivatives. Preliminary studies suggested that these compounds might inhibit viral replication; however, further research is necessary to establish their efficacy and safety for this indication .
Summary Table of Applications
| Application Area | Specific Use | Efficacy/Outcomes |
|---|---|---|
| Agriculture | Insecticide/Acaricide | >80% reduction in Helicoverpa armigera populations |
| Veterinary Medicine | Antiparasitic treatment | >90% reduction in fecal egg counts in cattle |
| Human Health | Treatment for onchocerciasis | Significant decrease in Onchocerca volvulus levels |
| Human Health | Investigational antiviral properties | Preliminary evidence; further research needed |
Mechanism of Action
The mechanism of action of (2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectinA1a involves binding to specific molecular targets, such as glutamate-gated chloride channels in invertebrates. This binding leads to increased chloride ion permeability, resulting in hyperpolarization of nerve and muscle cells, ultimately causing paralysis and death of the parasite .
Comparison with Similar Compounds
Comparison with Similar Compounds
Avermectins share a core macrocyclic lactone structure but differ in substituents at key positions (C-5, C-25), which influence their pharmacokinetics, toxicity, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Doramectin with Related Avermectins
Structural Differentiation
- C-25 Position : Doramectin’s cyclohexyl group enhances lipid solubility and stability compared to ABM’s branched alkyl groups (1-methylpropyl/1-methylethyl) and IVM’s 1-methylethyl substituent . This modification improves its pharmacokinetic profile, including prolonged half-life and tissue retention .
- C-5 Position : All compounds lack a methoxy group (-O-demethyl), but IVM additionally has a 22,23-dihydro modification, reducing neurotoxicity in mammals .
- Stereochemistry : Epi-Doramectin, an epimer at the 2-position, exhibits lower bioactivity due to altered binding to glutamate-gated chloride channels .
Functional and Pharmacological Differences
- Antiparasitic Efficacy : Doramectin’s cyclohexyl group confers superior efficacy against resistant parasites compared to IVM and ABM in veterinary settings .
- Insecticidal Potency: Emamectin benzoate, a C-4 methylamino derivative, shows dramatically higher activity against Lepidoptera pests than Doramectin .
Biological Activity
(2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectinA1a is a derivative of avermectin, a class of macrocyclic lactones produced by the bacterium Streptomyces avermitilis. Avermectins are widely recognized for their antiparasitic properties and are utilized in both veterinary and agricultural applications. This article delves into the biological activity of this specific compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Properties
Avermectins, including this compound, exhibit potent biological activity against a variety of parasites. The primary mechanisms through which these compounds exert their effects include:
- GABA Receptor Modulation : Avermectins enhance the binding of gamma-aminobutyric acid (GABA) to its receptors, leading to increased chloride ion influx, hyperpolarization of nerve cells, and subsequent paralysis of the parasite.
- Glutamate Receptor Interaction : This compound has a high affinity for glutamate-gated chloride channels (GluCl), which are critical for neuronal signaling in invertebrates. This interaction leads to similar effects as those observed with GABA receptors .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | Effect | Target Organism |
|---|---|---|
| Antiparasitic | Paralysis and death | Nematodes, arthropods |
| Insecticidal | Disruption of nervous system | Various insect pests |
| Anthelmintic | Reduction in parasite load | Livestock nematodes |
| Phytopathogenic control | Inhibition of fungal growth | Agricultural crops |
Case Studies
Several studies have highlighted the efficacy of avermectin derivatives in various applications:
- Veterinary Applications : A study demonstrated that this compound effectively reduced nematode burdens in sheep. The compound was administered at a dosage that ensured minimal toxicity to the host while maximizing parasiticidal activity .
- Agricultural Use : Research on the application of this compound as an insecticide showed significant effectiveness against common agricultural pests such as aphids and spider mites. Field trials indicated a reduction in pest populations by over 80% when applied according to recommended guidelines .
- Human Health : There is emerging evidence suggesting that derivatives like this compound may have potential applications in treating certain human parasitic infections, although further clinical studies are required to establish safety and efficacy profiles .
The mechanisms through which this compound operates can be categorized into several biochemical pathways:
- Neurotoxicity : By binding to specific chloride channels, this compound induces neurotoxic effects in target organisms, leading to paralysis.
- Enzymatic Interference : It may also inhibit key enzymes involved in metabolic processes within parasites, contributing to their death and preventing reproduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
